
methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, which play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system and enhance the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science, such as the synthesis of luminescent materials. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
In conclusion, Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate is a chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate can be synthesized through a multi-step process involving bromination, formylation, and esterification reactions. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In material science, it has been utilized as a precursor for the synthesis of luminescent materials.
Propriétés
IUPAC Name |
methyl 2-(5-bromo-3-formylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-17-12(16)6-14-5-8(7-15)10-4-9(13)2-3-11(10)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDROBLVRYJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-bromo-3-formyl-1H-indol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

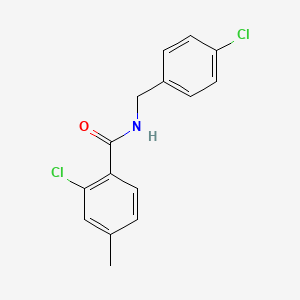
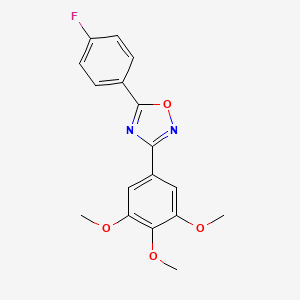

![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
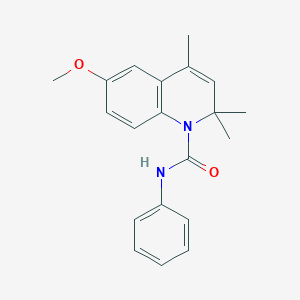
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
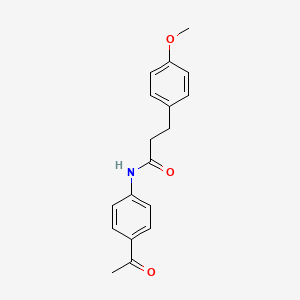
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
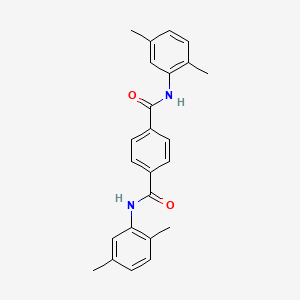
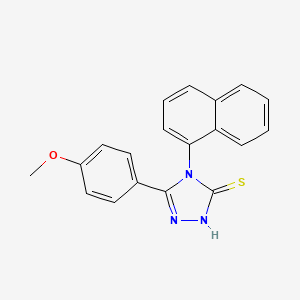

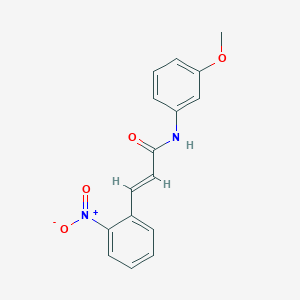
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)